molecular formula C21H12N4O4S B15174459 1H-Isoindole-1,3(2H)-dione, 5-[5-[[2-iMino-4-oxo-3-(2-pyridinyl)-5-thiazolidinylidene]Methyl]-2-furanyl]-

1H-Isoindole-1,3(2H)-dione, 5-[5-[[2-iMino-4-oxo-3-(2-pyridinyl)-5-thiazolidinylidene]Methyl]-2-furanyl]-

Katalognummer: B15174459
Molekulargewicht: 416.4 g/mol
InChI-Schlüssel: KWUMWJLBLHPCNR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1H-Isoindole-1,3(2H)-dione, 5-[5-[[2-iMino-4-oxo-3-(2-pyridinyl)-5-thiazolidinylidene]Methyl]-2-furanyl]- is a complex organic compound featuring a fused nitrogen-containing ring structure This compound is notable for its intricate molecular architecture, which includes multiple heterocyclic components such as isoindole, thiazolidine, and pyridine rings

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Isoindole-1,3(2H)-dione derivatives often involves multi-step processes that include the formation of key intermediates. One common method is the rhodium-catalyzed cascade reaction, which enables the trifunctionalization of a nitrile moiety. This process involves the formation of a nitrile ylide through the reaction of a rhodium vinylcarbene with a nitrile, followed by a series of cyclization steps .

Industrial Production Methods: Industrial production methods for such complex compounds typically involve optimizing the reaction conditions to maximize yield and purity. This may include the use of high-throughput screening techniques to identify the most effective catalysts and reaction parameters. Additionally, continuous flow chemistry can be employed to enhance the scalability and efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions: 1H-Isoindole-1,3(2H)-dione derivatives undergo various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted isoindole derivatives, which can exhibit unique chemical and physical properties depending on the nature of the substituents .

Wissenschaftliche Forschungsanwendungen

1H-Isoindole-1,3(2H)-dione derivatives have a wide range of applications in scientific research:

    Chemistry: These compounds are used as intermediates in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: They serve as probes for studying biological processes due to their ability to interact with various biomolecules.

    Medicine: Some derivatives exhibit pharmacological activities, making them potential candidates for drug development.

    Industry: These compounds are used in the production of dyes, pigments, and other specialty chemicals.

Wirkmechanismus

The mechanism of action of 1H-Isoindole-1,3(2H)-dione derivatives involves their interaction with specific molecular targets, such as enzymes and receptors. For example, some derivatives act as inhibitors of protein kinases, which play crucial roles in cell signaling pathways. The binding of these compounds to the active site of the enzyme can disrupt its function, leading to altered cellular responses .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 1H-Isoindole-1,3(2H)-dione, 5-[5-[[2-iMino-4-oxo-3-(2-pyridinyl)-5-thiazolidinylidene]Methyl]-2-furanyl]- stands out due to its complex molecular architecture, which allows for a diverse range of chemical reactions and applications. Its ability to undergo multiple types of reactions and interact with various molecular targets makes it a valuable compound in scientific research and industrial applications .

Eigenschaften

Molekularformel

C21H12N4O4S

Molekulargewicht

416.4 g/mol

IUPAC-Name

5-[5-[(2-imino-4-oxo-3-pyridin-2-yl-1,3-thiazolidin-5-ylidene)methyl]furan-2-yl]isoindole-1,3-dione

InChI

InChI=1S/C21H12N4O4S/c22-21-25(17-3-1-2-8-23-17)20(28)16(30-21)10-12-5-7-15(29-12)11-4-6-13-14(9-11)19(27)24-18(13)26/h1-10,22H,(H,24,26,27)

InChI-Schlüssel

KWUMWJLBLHPCNR-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=NC(=C1)N2C(=O)C(=CC3=CC=C(O3)C4=CC5=C(C=C4)C(=O)NC5=O)SC2=N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.